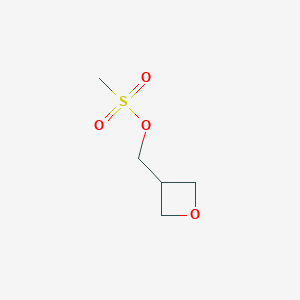

Oxetan-3-ylmethyl methanesulfonate

説明

Oxetan-3-ylmethyl methanesulfonate is a chemical compound that belongs to the family of organic sulfonic acid esters. It has a molecular weight of 166.2 . The compound is colorless to yellow in its physical form .

Synthesis Analysis

The synthesis of oxetane derivatives like Oxetan-3-ylmethyl methanesulfonate has been a subject of numerous studies. A review of the literature reveals various strategies for the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The IUPAC name of Oxetan-3-ylmethyl methanesulfonate is oxetan-3-ylmethyl methanesulfonate. Its InChI code is 1S/C5H10O4S/c1-10(6,7)9-4-5-2-8-3-5/h5H,2-4H2,1H3 .Physical And Chemical Properties Analysis

Oxetan-3-ylmethyl methanesulfonate is a colorless to yellow liquid . It has a molecular weight of 166.2 .科学的研究の応用

- Researchers use it to introduce oxetane moieties into drug candidates, creating novel structures with potential pharmacological activity .

Organic Synthesis and Medicinal Chemistry

Nonclassical Isosterism

Safety and Hazards

The safety data sheet for Oxetan-3-ylmethyl methanesulfonate indicates that it has several hazard statements including H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

Oxetan-3-ylmethyl methanesulfonate is a versatile small molecule scaffold It’s known to be used in research and pharmaceutical testing .

Mode of Action

The mode of action of Oxetan-3-ylmethyl methanesulfonate involves its interaction with other compounds during chemical reactions. For instance, it has been used in a reaction with Methyl 2-chloro-4-hydroxybenzoate, where it was added along with K2CO3 and the reaction was stirred at 90°C for 1.5 hours .

Biochemical Pathways

It’s known that the compound plays a role in the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide .

Pharmacokinetics

Its molecular weight is 1662 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of Oxetan-3-ylmethyl methanesulfonate’s action is the formation of new compounds through chemical reactions. For example, it has been used to form new compounds in reactions with Methyl 2-chloro-4-hydroxybenzoate .

Action Environment

The action of Oxetan-3-ylmethyl methanesulfonate can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, in a reaction with Methyl 2-chloro-4-hydroxybenzoate, the reaction was stirred at 90°C for 1.5 hours .

特性

IUPAC Name |

oxetan-3-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-10(6,7)9-4-5-2-8-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNNGVASRCMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetan-3-ylmethyl methanesulfonate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dipropylsulfamoyl)-N-[5-[[4-(dipropylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2500962.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)

![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)

![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)